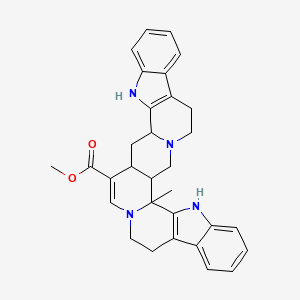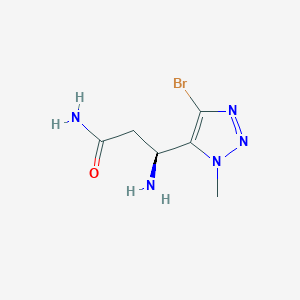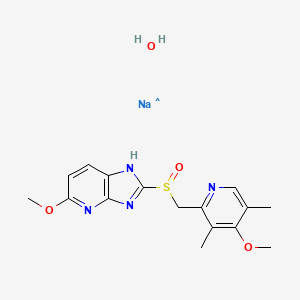
Pyrimidin-2-yl(thiophen-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-2-yl(thiophen-3-yl)methanamine: is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidin-2-yl(thiophen-3-yl)methanamine typically involves the condensation of a pyrimidine derivative with a thiophene derivative. One common method is the reaction of 2-aminopyrimidine with 3-bromothiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidin-2-yl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); typically in polar solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidin-2-yl(thiophen-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of Pyrimidin-2-yl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridin-2-yl(thiophen-3-yl)methanamine
- Pyrimidin-2-yl(thiophen-2-yl)methanamine
- Pyridin-3-yl(thiophen-2-yl)methanamine
Uniqueness
Pyrimidin-2-yl(thiophen-3-yl)methanamine is unique due to the specific arrangement of its pyrimidine and thiophene rings, which can confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Eigenschaften
Molekularformel |
C9H9N3S |
|---|---|
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
pyrimidin-2-yl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3S/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1-6,8H,10H2 |
InChI-Schlüssel |
SMYDZFWBNGXEAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C(C2=CSC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)


![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)








